5-ブロモ-2-エチルピリミジン

概要

説明

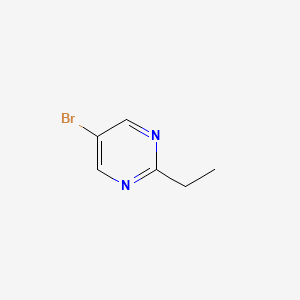

5-Bromo-2-ethylpyrimidine: is an organic compound with the molecular formula C6H7BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound unique. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-ethylpyrimidine serves as a vital building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as enzyme inhibitors, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 5-bromo-2-ethylpyrimidine exhibit cytotoxic properties against cancer cell lines. For instance, a study highlighted that these derivatives could inhibit the proliferation of colorectal cancer cells, suggesting their potential utility in cancer therapy.

Synthesis of Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where it acts as an intermediate in producing herbicides and pesticides. The presence of bromine enhances its reactivity, making it suitable for further functionalization to achieve desired biological activity.

Case Study: Herbicide Development

In a recent investigation, the incorporation of 5-bromo-2-ethylpyrimidine into herbicidal formulations showed improved efficacy against specific weed species, demonstrating its application in agricultural science .

Organic Synthesis

5-Bromo-2-ethylpyrimidine is a valuable precursor in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile component in synthetic organic chemistry.

Synthesis Pathways

The synthetic routes involving 5-bromo-2-ethylpyrimidine typically include:

- Nucleophilic Substitution Reactions : Utilizing the bromine atom to introduce nucleophiles.

- Coupling Reactions : Engaging in cross-coupling reactions to form carbon-carbon bonds with other aromatic systems.

Biological Research

In biological research, 5-bromo-2-ethylpyrimidine is explored for its interactions with biological targets, including nucleic acids and proteins. Its derivatives may function as nucleic acid analogs or enzyme inhibitors.

Comparison with Related Compounds

| Compound Name | Structure | Application Area |

|---|---|---|

| 5-Bromo-2-methylpyrimidine | Structure | Antiviral agents |

| 5-Chloro-2-ethylpyrimidine | Structure | Antimicrobial agents |

| 5-Iodo-2-ethylpyrimidine | Structure | Cancer therapeutics |

作用機序

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Generally, drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The interaction between 5-Bromo-2-ethylpyrimidine and its targets, and the resulting changes, are areas for future investigation.

Biochemical Pathways

Pyrimidine derivatives can be involved in various biochemical pathways depending on their specific structure and targets

Pharmacokinetics

A comprehensive pharmacokinetic study would provide insights into the compound’s bioavailability, half-life, distribution in the body, metabolism, and excretion .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .

生化学分析

Biochemical Properties

5-Bromo-2-ethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Bromo-2-ethylpyrimidine can undergo nucleophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds and the modification of biomolecules . Additionally, it can participate in free radical reactions, where the bromine atom can be replaced by other functional groups, altering the biochemical properties of the compound .

Cellular Effects

The effects of 5-Bromo-2-ethylpyrimidine on cellular processes are diverse and depend on the concentration and duration of exposure. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-ethylpyrimidine can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways . It can also affect gene expression by binding to DNA or RNA, leading to changes in transcriptional and translational activity . Furthermore, 5-Bromo-2-ethylpyrimidine can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-ethylpyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, through covalent or non-covalent interactions . For instance, 5-Bromo-2-ethylpyrimidine can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can interact with DNA or RNA, causing structural changes that affect gene expression and protein synthesis . These molecular interactions underpin the diverse biochemical and cellular effects of 5-Bromo-2-ethylpyrimidine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-ethylpyrimidine can change over time due to factors such as stability, degradation, and long-term exposure. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to 5-Bromo-2-ethylpyrimidine can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-ethylpyrimidine in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of 5-Bromo-2-ethylpyrimidine can lead to cellular toxicity, organ damage, and other adverse effects in animal models . Threshold effects, where a specific dosage level triggers a significant biological response, have also been observed in studies involving 5-Bromo-2-ethylpyrimidine . Understanding the dosage effects of this compound is crucial for determining safe and effective usage in biochemical and biomedical research.

Metabolic Pathways

5-Bromo-2-ethylpyrimidine is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biochemical properties . Additionally, 5-Bromo-2-ethylpyrimidine can affect the activity of metabolic enzymes, altering the flow of metabolites through metabolic pathways and impacting overall cellular metabolism . These interactions highlight the importance of 5-Bromo-2-ethylpyrimidine in regulating metabolic processes.

Transport and Distribution

The transport and distribution of 5-Bromo-2-ethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 5-Bromo-2-ethylpyrimidine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are critical for understanding the cellular effects and pharmacokinetics of 5-Bromo-2-ethylpyrimidine.

Subcellular Localization

The subcellular localization of 5-Bromo-2-ethylpyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and nucleic acids . The subcellular localization of 5-Bromo-2-ethylpyrimidine can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular localization of 5-Bromo-2-ethylpyrimidine is essential for elucidating its molecular mechanisms and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-ethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc to react with 5-bromo-2-iodopyrimidine, although this method has a higher danger coefficient due to the spontaneous combustion of dimethyl zinc in air .

Industrial Production Methods: In industrial settings, the synthesis of 5-Bromo-2-ethylpyrimidine often involves large-scale reactions with careful control of reaction conditions to ensure safety and yield. The use of 2-bromomalonaldehyde and amidine compounds is favored due to its simplicity and scalability .

化学反応の分析

Types of Reactions: 5-Bromo-2-ethylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

Cross-Coupling Reactions: Palladium catalysts and ligands are used along with arylboronic acids or alkynylzincs.

Major Products Formed: The major products formed from these reactions are various substituted pyrimidine derivatives, which can have significant applications in pharmaceuticals and materials science .

類似化合物との比較

5-Bromo-2-ethynylpyrimidine: Similar in structure but with an ethynyl group instead of an ethyl group.

5-Bromo-4-ethylpyrimidine: Similar but with the ethyl group at the 4-position instead of the 2-position.

Uniqueness: 5-Bromo-2-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and potential for forming diverse derivatives make it valuable in various fields of research and industry .

生物活性

5-Bromo-2-ethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Bromo-2-ethylpyrimidine is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 2-position of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 218.06 g/mol. The compound's structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.

Target Interactions

Pyrimidine derivatives, including 5-Bromo-2-ethylpyrimidine, interact with several biological targets such as enzymes and receptors. These interactions can lead to significant biochemical effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, affecting pathways critical for cell proliferation.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Biochemical Pathways

The compound participates in nucleophilic substitution reactions, leading to modifications of biomolecules. It can influence cellular processes such as:

- Cell Signaling : By interacting with proteins involved in signaling pathways, it can alter gene expression and metabolic functions.

- Antimicrobial Activity : Its ability to disrupt microbial cell functions contributes to its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that 5-Bromo-2-ethylpyrimidine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

The Minimum Inhibitory Concentration (MIC) values indicate the compound's potency against these pathogens, suggesting its potential as a therapeutic agent.

Anticancer Activity

In vitro studies have shown that 5-Bromo-2-ethylpyrimidine can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations resulted in significant cell death in human breast cancer cells (MCF-7), with IC50 values ranging from 25 to 50 µM depending on exposure time. This suggests that the compound may serve as a lead compound for developing anticancer therapies.

Case Studies

-

Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of 5-Bromo-2-ethylpyrimidine against biofilm-forming strains of Staphylococcus aureus. The compound inhibited biofilm formation significantly at concentrations correlating with its MIC values, suggesting its potential use in treating biofilm-associated infections . -

Cancer Cell Apoptosis :

Research conducted by Zhang et al. demonstrated that exposure to 5-Bromo-2-ethylpyrimidine led to increased levels of pro-apoptotic markers in MCF-7 cells. The study concluded that the compound activates caspase pathways, confirming its role as an apoptosis inducer in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of 5-Bromo-2-ethylpyrimidine is crucial for evaluating its therapeutic potential. Key parameters include:

- Bioavailability : Studies suggest moderate bioavailability when administered orally.

- Half-life : Preliminary data indicate a half-life ranging from 4 to 6 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

特性

IUPAC Name |

5-bromo-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJDBHJUUGQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648887 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873331-73-8 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。